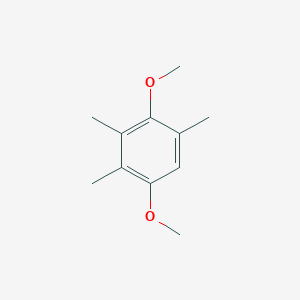
1,4-Dimethoxy-2,3,5-trimethylbenzene
Cat. No. B1655924
Key on ui cas rn:
4537-09-1
M. Wt: 180.24 g/mol
InChI Key: GZZYDSKWJOBDHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08716527B2
Procedure details


2,3,5-Trimethylhydroquinone (50.2 g) in 400 mL EtOH was treated with a solution of 10 g Na2S2O3.5H2O in 50 mL H2O followed by Me2SO4 (68 mL, 2.2 equiv.). To this was added slowly 10 M NaOH (100 mL, 3.0 equiv.) via dropping funnel until the reaction temperature reached 60° C. (65 mL added). The remaining 35 mL NaOH solution was added slowly, dropwise over 1 h to maintain a minimum 40° C. reaction temperature. After 2.0 h, the reaction vessel had returned to ambient temperature and an additional portion of Me2SO4 (10 mL, 13.3 g,) was added causing a slight rise in temperature. After 1 h, the reaction had returned to room temperature, 100 mL conc. NH4OH was added and let stir overnight. The red-brown solution was diluted with isopropyl acetate, the organics washed with 200 mL H2O, 200 mL 1.0 M NaHCO3 and 2×200 mL saturated aqueous NaCl, dried over MgSO4 and concentrated to give 61.2 g of 1,4-dimethoxy-2,3,5-trimethylbenzene as a brown oil. 1H NMR (400 MHz, CDCl3) δ=6.53 (s, 1 H), 3.78 (s, 3 H), 3.66 (S, 3 H), 2.28 (s, 3 H), 2.20 (s, 3 H), 2.12 (s, 3 H) ppm.


[Compound]
Name
Na2S2O3.5H2O
Quantity
10 g
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:8]([CH3:9])=[C:7](O)[C:6]([CH3:11])=[CH:5][C:3]=1[OH:4].COS([O:17][CH3:18])(=O)=O.[OH-].[Na+].[NH4+].[OH-].[CH3:23]CO>O.C(OC(C)C)(=O)C>[CH3:23][O:4][C:3]1[CH:5]=[C:6]([CH3:11])[C:7]([O:17][CH3:18])=[C:8]([CH3:9])[C:2]=1[CH3:1] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
50.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(O)C=C(C(=C1C)O)C
|
[Compound]
|
Name
|
Na2S2O3.5H2O
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
COS(=O)(=O)OC
|
Step Seven
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
let stir overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 60° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
(65 mL added)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reaction temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had returned to ambient temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had returned to room temperature
|
WASH
|
Type
|
WASH
|
|
Details
|
the organics washed with 200 mL H2O, 200 mL 1.0 M NaHCO3 and 2×200 mL saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C(C(=C(C(=C1)C)OC)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 61.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
